3-Methylisoquinoline-5-carbonitrile
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Overview
Description
3-Methylisoquinoline-5-carbonitrile is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoquinoline-5-carbonitrile can be achieved through several methods. One common approach involves the Bischler–Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) to generate isoquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Methylisoquinoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds.
Scientific Research Applications
3-Methylisoquinoline-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylisoquinoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, known for its applications in medicinal chemistry.
Quinoline: Another benzopyridine compound with significant biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological properties.
Uniqueness
3-Methylisoquinoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H8N2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-methylisoquinoline-5-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-5-11-9(6-12)3-2-4-10(11)7-13-8/h2-5,7H,1H3 |
InChI Key |
KHIMZDNEBOYAJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C#N)C=N1 |
Origin of Product |
United States |
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